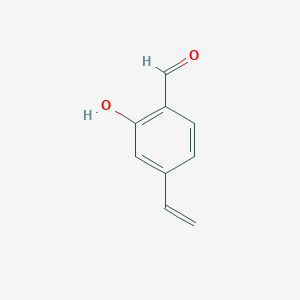
4-Vinyl-2-hydroxy-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Vinyl-2-hydroxy-benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a vinyl group (-CH=CH2) and a hydroxyl group (-OH) attached to a benzene ring, with an aldehyde group (-CHO) at the ortho position relative to the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: 4-Vinyl-2-hydroxy-benzaldehyde can be synthesized through several methods. One common approach involves the condensation of salicylaldehyde with acetaldehyde in the presence of a base, followed by oxidation. Another method includes the reaction of 2-hydroxybenzaldehyde with vinyl magnesium bromide, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The process may include the use of metal catalysts such as palladium or nickel to facilitate the vinylation reaction, followed by purification steps to isolate the desired product.
化学反応の分析
Types of Reactions: 4-Vinyl-2-hydroxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-vinyl-2-hydroxybenzoic acid.
Reduction: Reduction of the aldehyde group can yield 4-vinyl-2-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: 4-Vinyl-2-hydroxybenzoic acid.
Reduction: 4-Vinyl-2-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
科学的研究の応用
Chemistry: 4-Vinyl-2-hydroxy-benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is used in the synthesis of bioactive molecules that can interact with biological systems.
Medicine: this compound is explored for its potential therapeutic applications, including its use in the development of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical structure makes it valuable for creating materials with specific properties.
作用機序
The mechanism of action of 4-Vinyl-2-hydroxy-benzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The vinyl group can also participate in polymerization reactions, contributing to the formation of complex structures.
類似化合物との比較
4-Hydroxybenzaldehyde: Lacks the vinyl group but shares the hydroxyl and aldehyde functionalities.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of a vinyl group.
Salicylaldehyde (2-Hydroxybenzaldehyde): Similar structure but without the vinyl group.
Uniqueness: 4-Vinyl-2-hydroxy-benzaldehyde is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for polymerization. This makes it distinct from other similar compounds and valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
96915-62-7 |
|---|---|
分子式 |
C9H8O2 |
分子量 |
148.16 g/mol |
IUPAC名 |
4-ethenyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-4-8(6-10)9(11)5-7/h2-6,11H,1H2 |
InChIキー |
BXYVBHVCQLBCID-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=C(C=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















